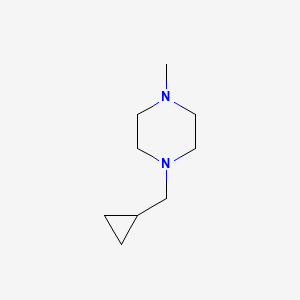

1-(Cyclopropylmethyl)-4-methylpiperazine

Description

1-(Cyclopropylmethyl)-4-methylpiperazine is a piperazine derivative characterized by a cyclopropylmethyl group attached to the nitrogen atom of the piperazine ring and a methyl group at the 4-position. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their diverse pharmacological and chemical properties. Piperazine derivatives are frequently utilized in medicinal chemistry due to their ability to modulate receptor binding, enhance solubility, and improve metabolic stability . The cyclopropylmethyl substituent introduces steric and electronic effects that influence the compound’s conformational flexibility and interaction with biological targets.

Properties

Molecular Formula |

C9H18N2 |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

1-(cyclopropylmethyl)-4-methylpiperazine |

InChI |

InChI=1S/C9H18N2/c1-10-4-6-11(7-5-10)8-9-2-3-9/h9H,2-8H2,1H3 |

InChI Key |

LHSHAIPEBMXBTA-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CC2CC2 |

Origin of Product |

United States |

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-4-methylpiperazine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: The major products include cyclopropylmethyl ketones.

Reduction: The major products include cyclopropylmethylamines.

Substitution: The major products depend on the substituent introduced but can include various substituted piperazines.

Scientific Research Applications

1-(Cyclopropylmethyl)-4-methylpiperazine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: It is used to study the regulatory effects on neurotransmitters and the pathogenesis of nervous system-related diseases.

Medicine: It is used as a regulator of neurotransmitters to treat anxiety, depression, and other mental diseases.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-4-methylpiperazine involves its interaction with neurotransmitter receptors in the nervous system. It affects the chemical transmission of the nervous system, thereby regulating neurotransmitter levels and exerting its therapeutic effects. The molecular targets include various neurotransmitter receptors and pathways involved in neurotransmission .

Comparison with Similar Compounds

1-Benzyl-4-methylpiperazine (MBZP)

1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine

- Substituents : 4-Fluorophenylthiocarbamoyl at N1, methyl at N4.

- Synthesis : Derived from thiocarbamoylation reactions .

- Applications : Herbicide safener; protects maize from chlorsulfuron toxicity by modulating acetolactate synthase activity .

- Key Difference: The thiocarbamoyl group introduces hydrogen-bonding capability, critical for enzyme interactions, unlike the non-polar cyclopropylmethyl group .

MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine)

- Substituents : Cyclohexyl at N1, diphenylethyl at N4.

- Synthesis : Patent-based methods involving multi-step alkylation .

- Applications : Analgesic and psychoactive effects; acts as an opioid receptor agonist .

- Key Difference : The bulky diphenylethyl group enhances lipophilicity and CNS penetration, whereas the cyclopropylmethyl group balances lipophilicity and metabolic stability .

Functional Analogues

1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine

- Substituents : Aryl-alkynyl-naphthaleneoxy group at N1, methyl at N4.

- Synthesis : Multi-step coupling reactions followed by β-cyclodextrin complexation .

- Applications: Immunomodulator; enhances CD4+/CD8+ T-cell populations under inflammatory conditions .

- Key Difference : The extended aromatic system enables host-guest interactions with cyclodextrin, improving solubility—a feature absent in 1-(Cyclopropylmethyl)-4-methylpiperazine .

Sigma-1 Receptor Antagonists (e.g., 1-(Cyclopropylmethyl)-4-(2-fluorophenyl)piperazine)

- Substituents : Cyclopropylmethyl at N1, fluorophenyl at N4.

- Key Difference : The fluorophenyl group enhances sigma-1 receptor selectivity, whereas 1-(Cyclopropylmethyl)-4-methylpiperazine lacks this specificity .

Physicochemical and Pharmacokinetic Comparison

Preparation Methods

Sequential Alkylation of Piperazine with Protective Group Strategy

This method adapts the approach used for synthesizing 1-cyclopropylmethylpiperazine (CN108341792B), modified to introduce the methyl group:

Steps :

- Protection : Start with N-Boc-piperazine to block one nitrogen.

- Methylation : React the free amine with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) in DMF or MeCN.

- Deprotection : Remove the Boc group using HCl/MeOH to yield 4-methylpiperazine.

- Cyclopropylmethylation : Alkylate the free amine with cyclopropylmethyl chloride or bromide under basic conditions (e.g., NaH/THF).

| Step | Reagents/Conditions | Yield (Estimated) |

|---|---|---|

| 1 | Boc₂O, DMAP, DCM | 90–95% |

| 2 | CH₃I, K₂CO₃, DMF | 70–80% |

| 3 | HCl/MeOH, 50°C | 85–90% |

| 4 | Cyclopropylmethyl chloride, NaH, THF | 60–75% |

Reductive Amination Route

This method leverages reductive amination to install the methyl group post-cyclopropylmethylation:

Steps :

- Synthesize 1-cyclopropylmethylpiperazine via the patent method:

- Acylation of N-Boc-piperazine with cyclopropanecarbonyl chloride.

- Reduction of the carbonyl to methylene using NaBH₄/BF₃·Et₂O.

- Boc deprotection with HCl.

- Methylation : Treat 1-cyclopropylmethylpiperazine with formaldehyde (HCHO) and NaBH₃CN in MeOH.

Yield : ~65% for reductive amination step.

Piperazine Ring Construction

A less common approach involves assembling the piperazine ring with pre-installed substituents:

Steps :

- React 1,2-diaminoethane derivatives with cyclopropylmethyl and methyl groups.

- Cyclize using bis(2-chloroethyl)amine hydrochloride under reflux (DMF, 110°C).

Comparative Analysis of Methods

Critical Reaction Parameters

- Temperature Control : Critical during acylation (0–10°C) and reduction (0–25°C) to prevent side reactions.

- Solvent Choice : Dichloromethane (S1) and THF (S2) optimize reactivity and solubility.

- Stoichiometry : Excess cyclopropanecarbonyl chloride (1.1–1.3 eq.) ensures complete acylation.

Quality Control and Characterization

Scalability and Industrial Relevance

The sequential alkylation method is most scalable, with demonstrated yields >90% in 20L batches. Large-scale production would require:

- Automated temperature control for exothermic steps (e.g., acylation).

- Continuous extraction systems to improve efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.